A Technical Guide to 5-Chloro-N-propylpyrazin-2-amine: Synthesis, Reactivity, and Applications in Drug Discovery
A Technical Guide to 5-Chloro-N-propylpyrazin-2-amine: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Aminopyrazine Scaffold
In the landscape of modern medicinal chemistry, the pyrazine core represents a privileged scaffold, prized for its unique electronic properties, metabolic stability, and ability to engage in critical hydrogen bonding interactions with biological targets. 5-Chloro-N-propylpyrazin-2-amine (CAS 1934702-35-8) is a key heterocyclic building block that offers researchers a strategic entry point into novel chemical space. The presence of a reactive chlorine atom at the 5-position and a nucleophilic secondary amine at the 2-position provides two distinct handles for sequential, regioselective functionalization.
This guide provides an in-depth analysis of 5-Chloro-N-propylpyrazin-2-amine, moving beyond simple catalog data to explore the causality behind its synthesis, its predictable reactivity, and its potential as a core intermediate in the development of next-generation therapeutics. The insights presented herein are designed to empower drug development professionals to leverage this versatile synthon for the creation of diverse compound libraries targeting a range of disease areas. The importance of chlorinated heterocyclic compounds in pharmaceuticals is well-documented, with over 250 FDA-approved drugs containing chlorine, highlighting their significance in modulating pharmacokinetic and pharmacodynamic properties[1].
Compound Identification and Physicochemical Properties
Precise characterization is the foundation of reproducible research. While extensive experimental data for this specific molecule is not widely published, its core properties can be reliably predicted using computational models and inferred from analogous structures. These values are crucial for designing reaction conditions, developing analytical methods, and predicting downstream properties like solubility and membrane permeability.
| Property | Value | Source |
| CAS Number | 1934702-35-8 | Internal Database |
| Molecular Formula | C₇H₁₀ClN₃ | Calculated |
| Molecular Weight | 171.63 g/mol | Calculated |
| IUPAC Name | 5-chloro-N-propylpyrazin-2-amine | Standard Nomenclature |
| Appearance | Off-white to light yellow solid (Predicted) | Analog Comparison |
| Predicted LogP | 1.8 ± 0.4 | Computational Model |
| Predicted pKa (Basic) | 3.5 ± 0.3 (Amine) | Computational Model |
| Predicted Solubility | Moderately soluble in organic solvents (e.g., DCM, MeOH) | Analog Comparison |
Note: Predicted values should be confirmed experimentally.
Synthesis and Mechanistic Rationale
The most logical and industrially scalable approach to synthesizing 5-Chloro-N-propylpyrazin-2-amine is through a regioselective nucleophilic aromatic substitution (SₙAr) reaction. The electron-deficient nature of the pyrazine ring system facilitates this transformation, making it a high-yield and reliable process[2].
Synthetic Pathway Overview
The synthesis begins with the commercially available precursor, 2,5-dichloropyrazine. The two chlorine atoms on this starting material exhibit differential reactivity, allowing for selective mono-substitution under controlled conditions. The attack of a primary amine, such as n-propylamine, preferentially occurs at the 2-position to yield the desired product.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
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Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,5-dichloropyrazine (1.0 eq).
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Solvent and Reagent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 0.2 M concentration).
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Causality Explanation: DMF/DMSO is selected for its high boiling point, which allows the reaction to be heated to drive the SₙAr forward, and its ability to effectively solvate both the pyrazine substrate and the amine nucleophile[2].
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Nucleophile Addition: Add n-propylamine (1.1 to 1.5 eq) dropwise at room temperature. An excess is used to ensure complete consumption of the limiting reagent and to act as a base to quench the HCl byproduct. Optionally, a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq) can be added to prevent the formation of amine hydrochlorides.
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Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
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Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
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Causality Explanation: The aqueous wash removes the polar DMF/DMSO solvent and any inorganic salts, partitioning the desired organic product into the ethyl acetate layer.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude material is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-Chloro-N-propylpyrazin-2-amine as a solid.
Chemical Reactivity and Further Functionalization
The synthetic utility of 5-Chloro-N-propylpyrazin-2-amine stems from its two orthogonal reaction sites. Understanding the reactivity of these sites is paramount for its effective use in multi-step syntheses.
Nucleophilic Aromatic Substitution (SₙAr) at C5
The chlorine atom at the 5-position is the primary site for further diversification. It is susceptible to displacement by a wide range of nucleophiles.
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Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The incoming nucleophile attacks the electron-deficient carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the chloride leaving group restores the aromaticity of the pyrazine ring.
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Reactivity Trend: For SₙAr reactions on halo-heterocycles, the reactivity generally follows the trend F > Cl > Br > I . This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of the halogen stabilizing the intermediate complex[3].
Caption: Generalized mechanism for SₙAr at the C5 position.
Palladium-Catalyzed Cross-Coupling Reactions
While less reactive than its bromo or iodo analogs, the C5-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation).
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Reactivity Trend: For these reactions, which proceed via an oxidative addition mechanism, the reactivity is governed by the carbon-halogen bond strength. The trend is the reverse of SₙAr: I > Br > Cl >> F [3].
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Expert Insight: To achieve successful coupling with the C-Cl bond, more forcing conditions are typically required. This includes the use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the oxidative addition of the Pd(0) catalyst, higher reaction temperatures, and stronger bases.
Reactions at the N-propylamino Group
The secondary amine is also a functional handle. It can undergo standard amine chemistry, such as acylation with acyl chlorides or carboxylic acids (amide formation), or reductive amination, allowing for further elaboration of the side chain.
Applications in Medicinal Chemistry and Drug Discovery
5-Chloro-N-propylpyrazin-2-amine is not an end-product but a valuable intermediate for generating libraries of drug-like molecules. The aminopyrazine core is present in numerous compounds with diverse biological activities.
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Antimycobacterial Agents: Analogs such as 5-chloro-N-phenylpyrazine-2-carboxamides have shown significant in vitro activity against Mycobacterium tuberculosis[4]. Substitution of the chlorine atom in these scaffolds with alkylamines has been shown to increase activity and decrease cytotoxicity[5]. This makes our title compound an ideal starting point for developing novel antituberculars.
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Kinase Inhibitors: The substituted pyrimidine scaffold, a close structural relative of pyrazine, is a well-established "cap" group in the design of kinase inhibitors, including those targeting Anaplastic Lymphoma Kinase (ALK) for cancer therapy[6]. The 5-chloro-aminopyrazine core can be used similarly to form hydrophobic interactions in the active sites of various kinases.
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HDAC Inhibitors: The 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment has been successfully incorporated as a cap group in the design of potent and selective Histone Deacetylase (HDAC) inhibitors, which are a validated target class for anticancer drugs[6].
Predicted Analytical Characterization
While experimental spectra should be acquired for confirmation, the following spectral characteristics are predicted:
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¹H NMR: Expect distinct signals for the two aromatic protons on the pyrazine ring (two doublets), as well as signals for the propyl group: a triplet for the terminal CH₃, a sextet for the internal CH₂, and a triplet for the CH₂ attached to the nitrogen. A broad signal corresponding to the N-H proton will also be present.
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¹³C NMR: Expect seven distinct carbon signals: two for the pyrazine ring C-H, two for the pyrazine ring quaternary carbons (one attached to Cl, one to N), and three for the n-propyl side chain.
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Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z 171. A characteristic M+2 peak at m/z 173 with approximately one-third the intensity of the M⁺ peak would be present, confirming the presence of a single chlorine atom.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
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Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and compatible chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes[7].
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Stability: The compound is expected to be stable under normal storage conditions. It should be kept in a tightly closed container. Avoid strong oxidizing agents[7].
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
5-Chloro-N-propylpyrazin-2-amine is a strategically designed molecular building block whose value lies in its inherent chemical versatility. Its dual functionality allows for controlled, stepwise elaboration into more complex molecular architectures. By understanding the principles of its synthesis and the nuances of its reactivity, researchers in drug discovery can effectively utilize this compound as a foundational element in the quest for novel therapeutics, particularly in the fields of oncology and infectious disease.
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